1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine
Overview
Description
1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine is a versatile chemical compound with diverse applications in scientific research. This compound is known for its unique structural features, which make it valuable in various fields of study, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine typically involves the sulfonylation of 4-methylpiperidine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonylated product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
1,2,5-Trimethylpiperidin-4-ol: Known for its antimicrobial activity.
1-(2,5-Dimethylphenyl)methylpiperidine: Shares structural similarities but differs in functional groups.
Uniqueness: 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Biological Activity
1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine, a compound featuring a piperidine core with a sulfonyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNOS
- Molecular Weight : 253.35 g/mol
The presence of the sulfonyl group and the dimethylphenyl substituent influences its solubility and interaction with biological targets.
This compound is believed to act primarily through the following mechanisms:
- Enzyme Inhibition : Compounds with sulfonyl groups often exhibit enzyme inhibitory properties. For instance, studies have indicated that similar piperidine derivatives can inhibit acetylcholinesterase (AChE) and urease activities, suggesting potential applications in neurodegenerative diseases and bacterial infections .
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that piperidine derivatives possess significant antibacterial properties. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth .
Anticancer Potential
The sulfonamide moiety has been linked to anticancer activity. Research indicates that sulfonamide-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest .
Enzyme Inhibition
In addition to AChE inhibition, similar compounds have shown potential as inhibitors of other enzymes critical in disease processes. For example, inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria .
Case Studies
Several studies illustrate the biological activity of related compounds:
- Antibacterial Studies : A study evaluated various piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a sulfonyl group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .
- Neuroprotective Effects : In a model of neurodegeneration, a related compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Activity : A series of sulfonamide derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that specific substitutions on the piperidine ring significantly increased cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
Data Summary
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4-methylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-6-8-15(9-7-11)18(16,17)14-10-12(2)4-5-13(14)3/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLFAEJWRBYJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223112 | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324059-01-0 | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324059-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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